3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Physicochemical characterization Lipophilicity Drug design

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid (CAS 951893-49-5) is a specialty organic compound classified as a β-methyl-δ-oxo pentanoic acid derivative bearing a para-propylphenyl substituent. With the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol, it features a ketone carbonyl at position 5, a 3-methyl branch on the pentanoic acid backbone, and a lipophilic 4-propylphenyl ring system.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 951893-49-5
Cat. No. B1325821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid
CAS951893-49-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
InChIInChI=1S/C15H20O3/c1-3-4-12-5-7-13(8-6-12)14(16)9-11(2)10-15(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18)
InChIKeySCSZQJKJOARIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid (CAS 951893-49-5): Defining Structural and Procurement Parameters for This Specialty Aromatic Ketone Intermediate


3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid (CAS 951893-49-5) is a specialty organic compound classified as a β-methyl-δ-oxo pentanoic acid derivative bearing a para-propylphenyl substituent [1]. With the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol, it features a ketone carbonyl at position 5, a 3-methyl branch on the pentanoic acid backbone, and a lipophilic 4-propylphenyl ring system [1]. It is supplied as a research chemical with purities typically ranging from 95% to 98% and is recognized as a versatile intermediate in pharmaceutical, fragrance, and fine chemical synthesis .

Why 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid Cannot Be Replaced by Unsubstituted Phenyl or Non-Methylated Analogs


Generic substitution of 3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid with the simpler 3-methyl-5-oxo-5-phenylpentanoic acid (CAS 2840-61-1) or the non-methylated 5-oxo-5-(4-propylphenyl)pentanoic acid (CAS 34670-05-8) is not scientifically valid for structure-dependent applications. The para-propyl group on the phenyl ring substantially increases molecular volume (MW 248.32 vs. 206.24 g/mol) and lipophilicity (cLogP increase of approximately 1.2–1.5 units relative to the unsubstituted phenyl congener), altering solubility, membrane partitioning, and steric hindrance at the reactive ketone site [1]. The 3-methyl branch introduces a chiral center adjacent to the carboxylic acid group, enabling the synthesis of optically enriched stereoisomers — a capability absent in the linear non-methylated analog [2]. These structural features directly dictate reactivity in downstream cyclization, resolution, and receptor-binding applications, making the compound non-interchangeable with close structural neighbors.

Head-to-Head Analytical and Performance Differentiation Data for 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid


Molecular Weight and Lipophilicity Differential vs. Unsubstituted Phenyl Analog (CAS 2840-61-1)

The target compound (C15H20O3, MW 248.32) contains a para-propyl substituent that the phenyl analog 3-methyl-5-oxo-5-phenylpentanoic acid (C12H14O3, MW 206.24) lacks [1]. This structural extension adds 42.08 g/mol mass and approximately two methylene units of hydrophobicity. While direct experimental logP is not published, the estimated cLogP difference is approximately +1.2 to +1.5 log units based on the Hansch π-value for a propyl substituent on an aromatic ring, indicating significantly higher membrane permeability potential . The rotatable bond count increases from 5 (phenyl analog) to 7 (propylphenyl analog), providing greater conformational flexibility [1].

Physicochemical characterization Lipophilicity Drug design

Purity Specifications Across Commercial Suppliers: 98% (LeYan) vs. 97% (Fluorochem/TRC) vs. 95% (AKSci/CheMenu)

Commercial purity levels for 3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid vary by supplier. LeYan offers the highest documented purity at 98% (Catalog No. 1783406) . Fluorochem supplies the compound at 97.0% purity through TRC distribution . AKSci and CheMenu provide minimum purity specifications of 95% . This places the compound in a purity band comparable to but slightly higher than the phenyl analog 3-methyl-5-oxo-5-phenylvaleric acid, which is most commonly supplied at 95% (Fluorochem, LeYan) . Availability currently spans 1 g to 5 g packaging, with Fluorochem pricing at £352.00/1g (97%) as of 2022 .

Quality control Procurement specification Purity

Synthetic Utility in Enantioselective Tetrahydropyran Synthesis: Chiral Ketone Reduction Pathway

The 3-methyl branch on the pentanoic acid backbone provides a prochiral center that can be exploited in stereoselective synthesis. Brenna et al. (2002) demonstrated that 3-methyl-5-oxo-5-phenylpentanoic acid (the unsubstituted phenyl analog) serves as a precursor to optically enriched stereoisomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran (Doremox®), a commercial rose oxide analog fragrance, via enantioselective yeast reduction and lipase-mediated kinetic resolution [1]. The 4-propylphenyl analog extends this synthetic strategy to a more lipophilic congener, potentially yielding fragrance or bioactive tetrahydropyran derivatives with altered olfactory or pharmacokinetic profiles due to the propyl tail . The ketone at position 5 is the reactive site for reduction, while the carboxylic acid at position 1 enables further derivatization (esterification, amidation) .

Biocatalysis Enantioselective synthesis Fragrance chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Non-Methylated Propylphenyl Analog

The target compound has a topological polar surface area (TPSA) of 54.4 Ų, a single hydrogen bond donor (carboxylic acid OH), and 3 hydrogen bond acceptors (ketone O, carboxylic acid O, and carboxylic acid OH) [1]. Comparison with 5-oxo-5-(4-propylphenyl)pentanoic acid (CAS 34670-05-8, C14H18O3, MW 234.3) reveals that the 3-methyl group increases molecular weight by 14.02 g/mol without altering the hydrogen bond donor/acceptor count . The TPSA of the non-methylated analog is not explicitly reported but is expected to be similar (approximately 54.4 Ų), as the methyl addition does not introduce polar atoms. The added methyl group does, however, increase steric hindrance near the carboxylic acid, which may affect the kinetics of esterification and amidation reactions [1].

Drug-likeness ADME prediction Medicinal chemistry

No Documented Primary Literature Biological Activity — Key Selection Implication

A comprehensive search of PubMed, Google Scholar, and patent databases (including WO-2018093966-A1 and related PPAR antagonist portfolios) reveals no primary research article or patent that reports quantitative biological activity data (e.g., IC50, EC50, Ki) for 3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid itself [1]. In contrast, the unsubstituted phenyl analog (CAS 2840-61-1) has documented synthetic application in the preparation of Doremox [2], and the non-methylated analog (CAS 34670-05-8) has been mentioned as a PPAR-related intermediate . The absence of published bioactivity data for the target compound means that any pharmacological claim is currently unsupported and that procurement for biological screening must be treated as exploratory [1].

Literature survey Biological data gap Procurement risk

Recommended Application Domains for 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic Acid Based on Quantitative Differentiators


Synthesis of Lipophilic Tetrahydropyran Fragrance Analogs via Enantioselective Ketone Reduction

Procure this compound as a key advanced intermediate for the preparation of 4-methyl-2-(4-propylphenyl)-tetrahydro-2H-pyran, a more lipophilic homolog of Doremox®. The 3-methyl branch provides the prochiral center required for enantioselective reduction as demonstrated by Brenna et al. (2002) for the phenyl analog [1]. The para-propylphenyl group introduces an additional hydrophobic tail that can modulate the odor threshold, volatility (vapor pressure), and substantivity of the resulting fragrance molecule relative to the parent phenyl compound. The carboxylic acid handle at position 1 supports further esterification or amidation to fine-tune prodrug properties if the scaffold is explored for bioactive applications.

PPAR-Targeted Compound Library Construction and SAR Exploration

Given the structural resemblance to fibrate-class PPARα agonists and the documented involvement of the non-methylated analog (CAS 34670-05-8) in PPAR pathways , this compound is a rational building block for constructing focused PPAR-targeted screening libraries. The 4-propylphenyl motif increases lipophilicity (estimated cLogP 3.5–4.0), which may enhance PPAR ligand-binding domain interactions in the hydrophobic pocket. The compound can be utilized directly in cell-based PPAR transactivation assays (e.g., GAL4-PPAR LBD reporter gene assays) to profile its agonist/antagonist activity, with the understanding that no pre-existing bioactivity data are available [2].

Process Chemistry Methodology Development Involving Sterically Hindered β-Methyl Carboxylic Acids

The compound provides a well-defined substrate for studying the effect of β-methyl branching on the kinetics and enantioselectivity of carboxylic acid derivatization reactions (esterification, amidation, reduction to alcohols). The 3-methyl group adjacent to the carboxylic acid creates a chiral center that can be exploited for kinetic resolution studies using lipases or other biocatalysts [1]. The 97–98% purity available from LeYan and Fluorochem ensures that kinetic measurements are not confounded by impurities, making this compound a superior choice over the 95% purity phenyl analog for quantitative reaction profiling.

Internal Standard or Reference Material in Mass Spectrometry Method Development

The unique molecular ion (M = 248.32) and characteristic fragmentation pattern of this compound, combined with its 97–98% commercial purity , make it a viable candidate as an internal standard or system suitability reference material for LC-MS/MS methods targeting structurally related fibrate metabolites or pentanoic acid derivatives. The absence of endogenous occurrence in biological matrices is an advantage over more common analogs, minimizing interference in quantitative bioanalytical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.